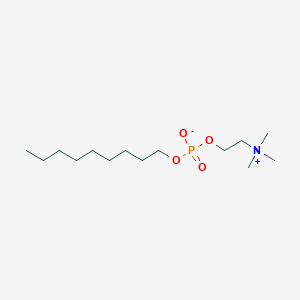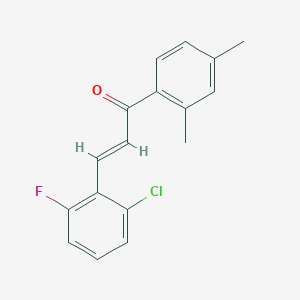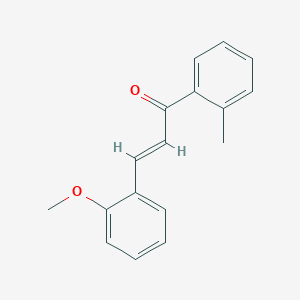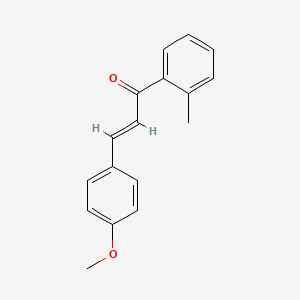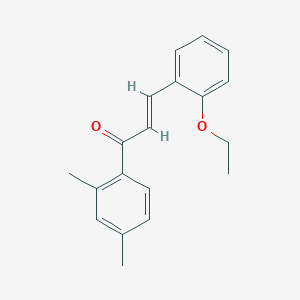
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-1-2,4-dimethylphenyl-3-2-ethoxyphenylprop-2-en-1-one, is an organic compound with a molecular formula of C14H16O2. It is a member of the class of compounds known as aromatic ketones, which are characterized by the presence of a carbonyl group at the junction of two aromatic hydrocarbons. This compound has a molecular weight of 212.27 g/mol and a melting point of 68-69 °C. It is a colorless, volatile liquid with a sweet, floral odor.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is a useful intermediate for the synthesis of other compounds, including drugs and pharmaceuticals. It has been used in the synthesis of the antifungal drug fluconazole, as well as the anti-cancer drug sorafenib. It has also been used in the synthesis of a variety of other compounds with potential therapeutic applications, including the antimalarial drug artemether, the anti-inflammatory drug celecoxib, and the anti-depressant drug mirtazapine.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is not known. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is thought that the compound is metabolized in the liver, where it is converted into an active form that can then interact with specific receptors in the body to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one have not been extensively studied. However, it is known to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-allergic properties, as well as antinociceptive activity, meaning that it can reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable in solution, and can be stored at room temperature for extended periods of time. However, it is a volatile compound and can be easily lost to the atmosphere if not stored properly. It is also toxic in high concentrations, and should be handled with care.
Orientations Futures
There are several potential future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. Additional research could also be conducted into its toxicity, its pharmacokinetics, and its potential for use as a drug delivery system. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base. The reaction proceeds via a nucleophilic substitution of the ethyl bromoacetate by the phenol, followed by a dehydration reaction to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)10-12-18(20)17-11-9-14(2)13-15(17)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAEWJMWPLSSH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
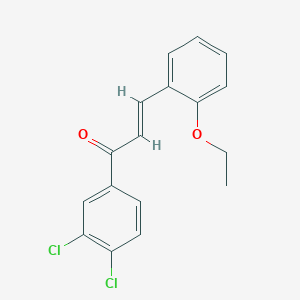
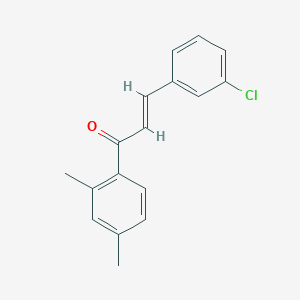
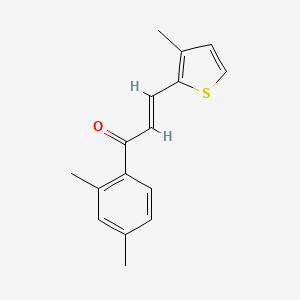
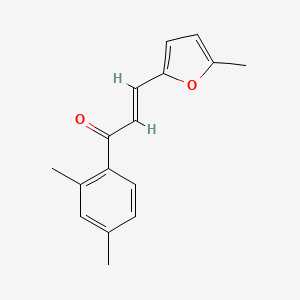
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

